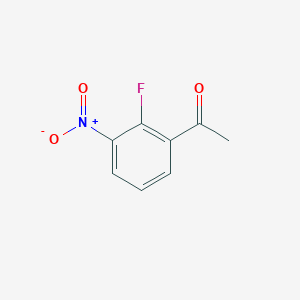

1-(2-Fluoro-3-nitrophenyl)ethanone

描述

Contextual Significance of Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a class of molecules that have garnered significant interest in both industrial and academic spheres. Their importance largely stems from their utility as versatile synthetic intermediates. The selective hydrogenation of these compounds is a crucial process in the fine chemical industry, often employed to produce haloanilines, which are key building blocks for pharmaceuticals and other complex chemicals. researchgate.netacs.org This process, however, presents challenges, such as the potential for dehalogenation, which has driven research into more efficient and selective catalytic systems, including continuous-flow reactors. researchgate.net

The presence of both a halogen and a nitro group on an aromatic ring imparts unique reactivity to these molecules. The electron-withdrawing nature of these substituents activates the aromatic ring for various chemical transformations. In the realm of medicinal chemistry, these compounds and their derivatives are investigated for a wide range of biological activities. mdpi.com For instance, research has explored halogenated nitroaromatic compounds as potential antitubercular agents, with their efficacy being highly dependent on the nature and position of the halogen substituent. nih.gov Furthermore, they have been screened for activity against enzymes from parasites like trypanosomes, indicating their potential in developing treatments for infectious diseases. researchwithrutgers.com The nitro group itself is often a key pharmacophore, which can be reduced within cells to produce reactive species that exert a therapeutic effect. mdpi.com

Overview of the Academic and Industrial Relevance of 1-(2-Fluoro-3-nitrophenyl)ethanone

This compound is a specific example of a halogenated nitroaromatic compound that serves as a valuable building block in organic synthesis. Its academic and industrial relevance is rooted in its trifunctional structure, comprising a ketone, a nitro group, and a fluorine atom on a phenyl ring. This combination of functional groups allows for a variety of chemical modifications.

The presence of electron-withdrawing groups like fluorine and nitro enhances the compound's reactivity in nucleophilic aromatic substitution reactions. The nitro group can be readily reduced to an amine, providing a route to a different class of substituted anilines. researchgate.net The ketone moiety can undergo a wide range of reactions, including oxidation to a carboxylic acid or conversion to other functional groups.

Industrially, compounds like this compound are primarily used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.comchemimpex.com The commercial availability of this compound from various chemical suppliers underscores its utility in research and development processes within chemical and pharmaceutical industries. guidechem.comsigmaaldrich.com

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 873697-78-0 guidechem.com |

Scope of Research and Potential Applications of this compound

The research scope for this compound is centered on its use as a starting material for the synthesis of novel, high-value compounds. Its structural features make it an excellent candidate for creating libraries of derivatives for biological screening.

Potential applications are diverse and largely exploratory at this stage, focusing on medicinal and materials chemistry:

Pharmaceutical Development: This compound serves as a key intermediate for synthesizing potential therapeutic agents. chemimpex.com By modifying its functional groups, researchers can design and create molecules for screening as enzyme inhibitors or receptor binders to explore treatments for various diseases. chemimpex.com The selective hydrogenation of the nitro group is a key step in synthesizing precursors for drugs such as clofazimine. acs.org

Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for new crop protection agents. chemimpex.com The structural motifs derived from this compound can be tailored to target specific biological pathways in pests. chemimpex.com

Materials Science: The reactivity of fluoro-nitroaromatic compounds allows for their incorporation into larger molecular structures, suggesting potential use in the development of new materials with specific electronic or physical properties.

The conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives have been studied, revealing that the orientation of the substituents can be influenced by solvents and that certain conformations are preferred, which is critical information for drug design. acs.org The unique combination of a fluorine atom, a nitro group, and a ketone in this compound makes it a compound of significant interest for continued research and development in synthetic chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRFQXVFOFXBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-78-0 | |

| Record name | 2â??-Fluoro-3â??-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Fluoro 3 Nitrophenyl Ethanone

Established Synthetic Routes to 1-(2-Fluoro-3-nitrophenyl)ethanone

The synthesis of this compound presents unique challenges due to the directing effects of the substituents on the aromatic ring. The primary strategies involve either the introduction of a nitro group onto a pre-existing fluorinated acetophenone (B1666503) or the construction of the acetyl group on a fluoro-nitrophenyl scaffold.

Regioselective Nitration Strategies for Fluorinated Acetophenone Precursors

The direct nitration of 2'-fluoroacetophenone (B1202908) is a common approach for synthesizing fluoronitroacetophenone isomers. However, achieving the desired 3-nitro substitution is challenging due to the directing effects of the existing substituents. The fluorine atom is an ortho, para-director, while the acetyl group is a meta-director. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, typically yield the 1-(2-fluoro-5-nitrophenyl)ethanone (B1303987) isomer as the major product. ijres.orgchembk.com In one documented procedure, the nitration of (2-fluoro-phenyl)ethanone using a mixture of concentrated sulfuric and nitric acid at low temperatures (-5°C to -10°C) resulted in the formation of the 5-nitro isomer. ijres.org

Achieving regioselectivity for the 3-position requires more specialized strategies. The choice of nitrating agent and solvent system can significantly influence the isomer distribution. nih.gov For instance, using milder nitrating agents or employing catalysts like zeolites can alter the regiochemical outcome of the reaction. acs.org An alternative conceptual approach involves modifying the directing properties of the acetyl group. For example, converting the ketone into an oxime can change the electronic nature and steric bulk around the substitution site, potentially favoring nitration at the adjacent 3-position. Subsequent hydrolysis of the oxime would then regenerate the ketone functionality.

Table 1: Representative Nitration of 2-Fluoroacetophenone (B1329501)

| Starting Material | Reagents and Conditions | Major Product | Reference |

| 1-(2-Fluorophenyl)ethanone | Conc. H₂SO₄, Conc. HNO₃, -10°C to -5°C | 1-(2-Fluoro-5-nitrophenyl)ethanone | ijres.org |

Introduction of the Acetyl Moiety onto Fluoro-Nitrophenyl Systems

An alternative synthetic pathway involves the introduction of the acetyl group onto a pre-functionalized fluoro-nitrophenyl ring, such as 1-fluoro-2-nitrobenzene (B31998). The classical method for this transformation is the Friedel-Crafts acylation, which typically employs an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

However, this method is severely hampered when the aromatic ring is substituted with strongly deactivating groups, such as a nitro group. libretexts.org The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic ring, making it resistant to electrophilic attack by the acylium ion. Consequently, standard Friedel-Crafts conditions often fail or give very low yields with substrates like 1-fluoro-2-nitrobenzene. While some Friedel-Crafts reactions on deactivated rings can be facilitated using stronger catalysts or harsher conditions, these can lead to side reactions and are often not practical. google.com A successful Friedel-Crafts acylation has been reported on a thiophene (B33073) ring that was previously attached to a 1-fluoro-2-nitrobenzene molecule, demonstrating the context-dependent nature of this reaction. uc.pt

Derivatization Reactions of this compound

The three distinct functional groups of this compound—the fluoro group, the nitro group, and the ethanone (B97240) moiety—allow for a wide range of chemical modifications.

Reactions Involving the Fluoro Group: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro and acetyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com The placement of the nitro group ortho to the fluorine atom provides strong activation for the displacement of the fluoride (B91410) ion, which is an excellent leaving group in SNAr reactions. masterorganicchemistry.com

A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the fluoro group to form new derivatives. diva-portal.orgscience.gov For example, reaction with piperidine (B6355638) would be expected to yield 1-(2-(piperidin-1-yl)-3-nitrophenyl)ethanone. The conditions for these reactions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the addition of a base like potassium carbonate to neutralize the liberated HF.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) on a Related Isomer

| Substrate | Nucleophile/Reagents | Product | Reference |

| 1-(3-Fluoro-4-nitrophenyl)ethanone | 3-hydroxy-N,N-dimethylbenzamide, K₂CO₃, DMF, 100°C | Substituted ether product |

Transformations of the Nitro Group: Reduction to Amino Derivatives

The nitro group is readily reduced to an amino group, providing a key step in the synthesis of many pharmacologically relevant compounds. This transformation significantly alters the electronic properties of the aromatic ring, converting the electron-withdrawing nitro group into an electron-donating amino group.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a common and efficient method. mdpi.com Other effective reducing systems include metals in acidic media (e.g., tin or iron in HCl) or reagents like sodium borohydride (B1222165) in the presence of a catalyst. google.com For instance, the reduction of the related 1-(5-fluoro-2-nitrophenyl)ethanone (B1317261) to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene has been achieved using sodium borohydride, which also reduces the ketone. google.com A selective reduction of the nitro group can be achieved with reagents like zinc dust and ammonium (B1175870) chloride. ijres.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Comments |

| H₂, Pd/C | Common, efficient, and clean catalytic method. |

| Fe, HCl or Sn, HCl | Classical method using dissolving metals. |

| Zn, NH₄Cl | Milder conditions, often selective for the nitro group. ijres.org |

| NaBH₄, Catalyst | Can also reduce the carbonyl group depending on conditions. google.com |

Reactions at the Ethanone Moiety: Carbonyl Chemistry and Alpha-Substitution

The ethanone side chain offers two primary sites for reaction: the electrophilic carbonyl carbon and the adjacent α-carbon.

Carbonyl Chemistry: The carbonyl group can undergo nucleophilic addition reactions. libretexts.org For example, reduction with a mild reducing agent like sodium borohydride (NaBH₄) would convert the ketone into the corresponding secondary alcohol, 1-(2-fluoro-3-nitrophenyl)ethanol. google.com More powerful reducing agents might also affect the nitro group. The carbonyl group can also react with amines to form imines or participate in condensation reactions like the aldol (B89426) or Claisen-Schmidt reactions to form larger, more complex molecules. libretexts.org

Alpha-Substitution: The α-hydrogens of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A key example is α-halogenation. libretexts.org The α-bromination of the related isomer, 1-(2-fluoro-5-nitrophenyl)ethanone, has been successfully carried out using phenyl trimethyl ammonium tribromide in dichloromethane. ijres.org A similar reaction on 1-(3-nitrophenyl)ethanone using elemental bromine in chloroform (B151607) also yields the α-bromo ketone. nih.gov This suggests that this compound could be readily converted to 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone, a valuable intermediate for further synthesis, such as the construction of heterocyclic rings. nih.gov

Table 4: Representative Reactions at the Ethanone Moiety

| Reaction Type | Reagents | Expected Product | Reference (Analogous) |

| α-Bromination | Phenyl trimethyl ammonium tribromide, CH₂Cl₂ | 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone | ijres.org |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(2-Fluoro-3-nitrophenyl)ethanol | google.com |

Cyclization and Heterocycle Formation Utilizing this compound as a Building Block

The presence of the acetophenone moiety in this compound provides a key handle for the construction of various heterocyclic scaffolds through cyclization reactions. The ketone's α-protons can be readily functionalized, and the carbonyl group itself can participate in condensation reactions.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common and effective method for their synthesis involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone. While direct examples utilizing this compound are not extensively reported, the general synthetic strategy can be readily adapted.

The synthesis would typically proceed via the initial α-bromination of this compound to yield 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone. This intermediate can then be reacted with a 2-aminopyridine in a one-pot reaction to afford the corresponding 2-(2-fluoro-3-nitrophenyl)imidazo[1,2-a]pyridine derivative. Various catalysts and reaction conditions have been employed for this type of transformation, including the use of iodine, copper salts, and solvent-free conditions. nih.govmdpi.comorganic-chemistry.org

| Entry | Acetophenone Derivative | 2-Aminopyridine Derivative | Conditions | Yield (%) | Reference |

| 1 | Acetophenone | 2-Aminopyridine | [Bmim]Br, 110 °C, 10h | 82 | mdpi.com |

| 2 | 4-Fluoroacetophenone | 2-Aminopyridine | [BPy]BF4, HTIB, 110 °C | 85 | mdpi.com |

| 3 | 4-Chloroacetophenone | 2-Aminopyridine | [BPy]BF4, HTIB, 110 °C | 74 | mdpi.com |

| 4 | 3-Nitroacetophenone | 2-Aminopyridine | I₂, reflux | N/A | tci-thaijo.org |

| 5 | Various Acetophenones | 2-Aminopyridines | CuI, aerobic oxidation | Good | organic-chemistry.org |

Pyrimidines are another important class of nitrogen-containing heterocycles. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or thiourea (B124793) derivative. To utilize this compound for pyrimidine (B1678525) synthesis, it would first need to be converted into a suitable 1,3-dicarbonyl intermediate.

One potential route involves a Claisen condensation of this compound with an appropriate ester, such as diethyl oxalate, to yield a β-ketoester. This intermediate could then be cyclized with guanidine hydrochloride in the presence of a base like sodium ethoxide to form the corresponding 2-amino-4-(2-fluoro-3-nitrophenyl)pyrimidine-6-carboxylic acid derivative. The reaction conditions for such cyclizations are well-established and generally provide good yields. nih.gov

Alternatively, the reaction of chalcones (α,β-unsaturated ketones) with guanidine is a common method for pyrimidine synthesis. nih.gov A chalcone (B49325) derived from this compound could be prepared via an aldol condensation with a suitable aldehyde. Subsequent cyclization with guanidine would lead to a di-substituted pyrimidine.

| Entry | Chalcone Derivative | Guanidinium hydrochloride | Conditions | Yield (%) | Reference |

| 1 | (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | 1.5 equiv. | NaOH, EtOH, reflux, 24h | 54 | nih.gov |

| 2 | (E)-1-(4-fluorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | 1.5 equiv. | NaOH, EtOH, reflux, 24h | 51 | nih.gov |

| 3 | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1.5 equiv. | NaOH, EtOH, reflux, 16h | 65 | nih.gov |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with a carbonyl compound. wikipedia.org The ketone functionality of this compound makes it a suitable substrate for Schiff base formation.

The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ethanone, followed by dehydration to yield the imine. This reaction is often catalyzed by an acid or base and can be driven to completion by removing the water formed during the reaction. iitk.ac.in A wide variety of primary amines, both aliphatic and aromatic, can be used to generate a diverse library of Schiff bases derived from this compound. These Schiff bases can serve as valuable intermediates for the synthesis of other nitrogen-containing heterocycles or as ligands in coordination chemistry.

| Entry | Carbonyl Compound | Amine | Conditions | Yield (%) | Reference |

| 1 | Acetophenone | 1,2-Diaminoethane | Absolute alcohol, reflux, 2h | 81 | ijcmas.com |

| 2 | 4,4'-Oxydianiline | o-Vanillin | Methanol, RT, 1h | 97 | wikipedia.org |

| 3 | Substituted Aldehydes | Primary Aromatic Amines | Glacial acetic acid | N/A | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound presents two potential sites for such functionalization: the carbon-fluorine bond and the C-H bond ortho to the directing nitro group.

The C-F bond, while generally less reactive than other aryl halides, can participate in cross-coupling reactions under specific conditions, often requiring specialized ligands and catalysts. Reactions such as the Suzuki, Heck, and Sonogashira couplings could potentially be employed to introduce new aryl, vinyl, or alkynyl substituents at the 2-position of the phenyl ring.

Furthermore, the strong electron-withdrawing nitro group can direct C-H activation at the ortho position (the 4-position of the phenyl ring). This allows for the direct introduction of functional groups without the need for a pre-installed halide. Palladium-catalyzed C-H arylation, for example, could be used to form a biaryl linkage at this position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. youtube.comyoutube.com

Advanced Synthetic Techniques and Methodological Innovations

Continuous-flow microreactor technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. acs.org The synthesis and functionalization of compounds like this compound can benefit from these advantages.

For instance, the nitration of acetophenones, a potentially hazardous exothermic reaction, can be performed more safely and with better control in a continuous-flow reactor. google.comepo.orggoogle.comwipo.int Similarly, subsequent reactions, such as the reduction of the nitro group or the formation of heterocyclic rings, can be integrated into a continuous multi-step synthesis. The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields and purities of the desired products. The synthesis of imidazole (B134444) derivatives from α-bromoacetophenones has been successfully demonstrated in a high-temperature/high-pressure continuous flow setup, highlighting the potential of this technology for the synthesis of complex molecules derived from this compound. acs.org

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules from prochiral starting materials is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. For this compound, the primary route to chiral derivatives involves the stereoselective reduction of its ketone moiety to form the corresponding chiral alcohol, (R)- or (S)-1-(2-fluoro-3-nitrophenyl)ethanol. This transformation introduces a stereocenter, and various catalytic methods, both biocatalytic and chemocatalytic, have been explored for analogous substrates, providing a strong basis for its application to this specific ketone.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure alcohols. The use of whole-cell microorganisms or isolated enzymes offers high selectivity under mild reaction conditions.

One notable study investigated the potential of the semiarid fungus Periconia hispidula as a biocatalyst for the reduction of a range of prochiral ketones. iomcworld.com This fungus demonstrated excellent efficacy in reducing structurally similar compounds, such as 2-fluoroacetophenone and 2-nitroacetophenone, achieving high conversions (99%) and outstanding enantiomeric excess (>99%) within 48 hours. iomcworld.com These findings strongly suggest that Periconia hispidula could be a highly effective biocatalyst for the asymmetric reduction of this compound to produce the corresponding chiral alcohol with high optical purity.

Another green chemistry approach involves the use of common plants as biocatalysts. For instance, the bioreduction of various acetophenones using soaked kidney beans (Phaseolus vulgaris, or Rajma) has been reported to yield (R)-carbinols, indicating an anti-Prelog specificity. srce.hr While this method showed good optical purities for meta- and para-substituted nitroacetophenones, it was observed that ortho-substituted nitroacetophenone did not undergo conversion, likely due to steric hindrance from the nitro group. srce.hr This suggests that the substitution pattern on the aromatic ring is a critical factor in determining the success of this particular biocatalytic system.

Plant-based biocatalysts such as Cynara scolymus L., Terfezia sp., and Phoenix dactylifera L. have also been successfully employed for the asymmetric reduction of prochiral ketones. semanticscholar.org These systems have been shown to produce both (R)- and (S)-enantiomers of the corresponding alcohols in good yields and with high enantioselectivity, depending on the specific plant tissue and substrate used. semanticscholar.org

Chemocatalytic Methods

While biocatalysis offers significant advantages, traditional chemocatalytic methods remain a mainstay for stereoselective reductions, offering broad applicability and predictability.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones to secondary alcohols. alfa-chemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. alfa-chemistry.com The stereochemical outcome of the CBS reduction is highly predictable, with the facial selectivity being determined by the stereochemistry of the proline-derived catalyst. nih.gov Although specific studies on the CBS reduction of this compound are not prevalent in the literature, its broad substrate scope and high enantioselectivities (often >95% ee) for a wide variety of ketones make it a primary candidate for achieving the stereoselective synthesis of chiral 1-(2-fluoro-3-nitrophenyl)ethanol. alfa-chemistry.com

Another powerful chemocatalytic method is the Noyori asymmetric hydrogenation. liv.ac.ukrsc.org This reaction typically employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in the presence of a hydrogen source. rsc.org Noyori-type catalysts are renowned for their high efficiency and enantioselectivity in the reduction of a vast array of ketones. The reaction conditions can be tuned, for instance, by using formic acid and triethylamine (B128534) as a hydrogen source in what is known as asymmetric transfer hydrogenation. liv.ac.uk While direct application to this compound is not widely documented, the versatility and high performance of Noyori catalysts suggest their potential for the effective and highly enantioselective reduction of this substrate.

The following table summarizes potential stereoselective reduction methods applicable to this compound based on studies with analogous substrates.

| Catalyst/Biocatalyst | Substrate Analogue | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| Periconia hispidula | 2-Fluoroacetophenone | Endogenous enzymes | 99 | >99 | Not specified | iomcworld.com |

| Periconia hispidula | 2-Nitroacetophenone | Endogenous enzymes | 99 | >99 | Not specified | iomcworld.com |

| Soaked Rajma | m-Nitroacetophenone | Endogenous enzymes | 72 | 85 | R | srce.hr |

| Soaked Rajma | p-Nitroacetophenone | Endogenous enzymes | 65 | 82 | R | srce.hr |

| Phoenix dactylifera L. | 4'-Haloacetophenones | Endogenous enzymes | 65.5 | 96.5 | R and S | semanticscholar.orgbiomedpharmajournal.org |

| Phoenix dactylifera L. | 4'-Nitroacetophenone | Endogenous enzymes | 52.0 | 82.0 | R and S | semanticscholar.orgbiomedpharmajournal.org |

| Chiral Oxazaborolidine (CBS) | General Ketones | Borane (e.g., BMS) | High | >95 | Predictable (R or S) | alfa-chemistry.comwikipedia.org |

| Ru-BINAP (Noyori) | General Ketones | H₂ or HCOOH/NEt₃ | High | High | Predictable (R or S) | liv.ac.ukrsc.org |

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluoro 3 Nitrophenyl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. High-resolution ¹H, ¹³C, and ¹⁹F NMR, along with the analysis of through-space spin-spin couplings, offer profound insights into the conformational preferences and the influence of the solvent environment.

The NMR spectra of 2'-fluoro-substituted acetophenone (B1666503) derivatives provide a wealth of information for structural assignment. In these compounds, the presence of a fluorine atom introduces characteristic couplings to nearby protons and carbons.

¹H NMR: The proton spectra of these compounds often show couplings between the fluorine atom and protons that are up to five bonds away. For instance, in 1-(2-fluoro-5-nitrophenyl)ethanone (B1303987), the methyl protons appear as a doublet due to a ⁵J(Hα, F) coupling of 5.0 Hz. acs.org This long-range coupling is a key indicator of the spatial proximity between the interacting nuclei. acs.org

¹³C NMR: Similarly, the ¹³C NMR spectra exhibit through-space couplings between the fluorine atom and the acetyl carbon (Cα), denoted as ⁴J(Cα, F). acs.org The magnitude of these couplings can be significant, often exceeding 10 Hz, and provides further evidence for the preferred conformation of the molecule. acs.org

¹⁹F NMR: ¹⁹F NMR is particularly informative due to its wide chemical shift range and sensitivity to the local electronic environment. icpms.cz The chemical shift of the fluorine nucleus can be influenced by the nature and position of other substituents on the aromatic ring. The coupling constants observed in ¹⁹F NMR, such as ¹J(C,F), ³J(H,F), and long-range couplings, are invaluable for detailed structural elucidation. icpms.czjeolusa.com

Table 1: Representative NMR Data for 2'-Fluoro-Substituted Acetophenone Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

| 1-(2-Fluoro-5-nitrophenyl)ethanone | CDCl₃ | 8.78 (dd), 8.43-8.39 (m), 7.34 (dd), 2.70 (d) | Data not fully available in provided sources | 5.0 | Data not fully available |

| 2'-Fluoroacetophenone (B1202908) | Various | Dependent on solvent | Dependent on solvent | 3.20 - 5.03 | 6.70 - 11.56 |

This table is populated with available data from the provided search results. A comprehensive table would require access to the full experimental data for each compound.

Through-space spin-spin couplings (TS-couplings) are observed between nuclei that are in close spatial proximity, typically at a distance smaller than the sum of their van der Waals radii. acs.org In 2'-fluoro-substituted acetophenone derivatives, significant TS-couplings between Hα and F (⁵J(Hα, F)) and Cα and F (⁴J(Cα, F)) are indicative of a preferred s-trans conformation. acs.org In this conformation, the acetyl group is oriented away from the fluorine atom, bringing the methyl protons (Hα) and the acetyl carbon (Cα) into close proximity with the fluorine atom. acs.org

The observation of ⁵J(Hα, F) values greater than 3.2 Hz and ⁴J(Cα, F) values ranging from 6.70 to 11.56 Hz strongly supports the predominance of the s-trans conformer in solution. acs.org This is because the alternative s-cis conformer, where the acetyl group is oriented towards the fluorine atom, would place these nuclei too far apart for significant TS-coupling to occur. acs.org The repulsion between the electronegative fluorine and oxygen atoms in the s-cis conformation likely destabilizes it, favoring the s-trans arrangement. acs.org

The conformation of a molecule can be influenced by the surrounding solvent environment. NMR studies on 2'-fluoroacetophenone in various solvents have shown that the magnitudes of the TS-coupling constants, ⁵J(Hα, F) and ⁴J(Cα, F), correlate linearly with the dielectric constant of the solvent. acs.org This indicates that while the s-trans conformer is preferred in all tested solvents, the degree of preference and the precise molecular geometry can be subtly modulated by the polarity of the medium. acs.org The study of these solvent effects provides a deeper understanding of the interplay between intramolecular and intermolecular forces in determining molecular conformation. rsc.orgusp.br

Single Crystal X-ray Diffraction for Solid-State Structure Determination

C-H...O and C-H...F Hydrogen Bonds: These non-conventional hydrogen bonds are frequently observed in the crystal packing of fluoro- and nitro-substituted aromatic compounds. researchgate.netacs.org For instance, in the crystal structure of 1-(3-nitrophenyl)-2,2,2-trifluoroethanone, C—H⋯O interactions are significant in the molecular packing. researchgate.net Similarly, C–H···F interactions are known to contribute to the stability of crystal structures containing fluorine-substituted phenyl rings. acs.org

π...π Stacking: Aromatic rings in adjacent molecules can interact through π...π stacking, where the electron-rich π systems are attracted to each other. mdpi.comnih.gov These interactions are characterized by centroid-to-centroid distances between the aromatic rings, typically in the range of 3.6 to 3.9 Å. mdpi.comnih.gov In some structures, these interactions can lead to the formation of dimeric units or extended stacks. mdpi.com

Other Interactions: In addition to the above, other weak interactions such as halogen bonds (e.g., F···O) can also influence the crystal packing. researchgate.net The interplay of these various interactions dictates the final three-dimensional supramolecular architecture. nih.gov

X-ray crystallographic analysis of 2'-fluoro-substituted acetophenone derivatives, such as 1-(2-fluoro-5-nitrophenyl)ethanone, has confirmed that these molecules adopt the s-trans conformation in the solid state. acs.org This finding is consistent with the conformational preferences deduced from NMR studies in solution. acs.org The internuclear distances between Hα and F, and Cα and F, as measured from the crystal structure, are found to be smaller than the sum of their respective van der Waals radii, providing direct evidence for the through-space interactions observed in NMR. nih.gov

For example, in the crystal of 1-(2-fluoro-5-nitrophenyl)ethanone, the Hα–F distance was measured to be 2.39 Å and the Cα–F distance was 2.77 Å. nih.gov These short distances unequivocally support the s-trans conformation and the presence of TS-couplings. The consistency between the solid-state structure and the solution-state conformation suggests that the intramolecular forces favoring the s-trans conformer are dominant and are not significantly perturbed by crystal packing forces or solvent effects. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. spectroscopyonline.com The analysis of the vibrational spectra of 1-(2-fluoro-3-nitrophenyl)ethanone and its analogues provides valuable insights into their molecular structure.

In the FT-IR and Raman spectra of aromatic ketones like acetophenone, the carbonyl (C=O) stretching vibration is a prominent feature. cram.comnih.gov For this compound, this band is expected in the characteristic region for aryl ketones. The presence of substituents on the aromatic ring, such as the fluorine atom and the nitro group, can influence the exact wavenumber of this vibration. nih.gov

The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. In nitroaromatic compounds, the asymmetric NO₂ stretching vibration is typically observed in the range of 1500-1600 cm⁻¹, while the symmetric stretch appears in the 1300-1370 cm⁻¹ region. esisresearch.orgcdnsciencepub.com For instance, in a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the asymmetric and symmetric NO₂ stretching modes were observed at 1548 cm⁻¹ (IR) / 1541 cm⁻¹ (Raman) and 1340 cm⁻¹ (Raman), respectively. esisresearch.org Similarly, for 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, strong absorption bands related to the nitro group were identified at 1485 cm⁻¹ and the C-F stretching at 1324 cm⁻¹. mdpi.com

The aromatic ring itself displays a series of characteristic C-H and C=C stretching and bending vibrations. The substitution pattern on the benzene (B151609) ring influences the intensity and position of these bands, providing further structural information. For example, studies on substituted acetophenones have shown how the vibrational bands of the carbonyl and acetyl groups are altered by the presence of different substituents. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to provide a more detailed assignment of the vibrational modes. cram.comnih.govnih.gov By calculating the theoretical vibrational frequencies, a more precise interpretation of the experimental FT-IR and Raman spectra can be achieved. cram.com

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound and its Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Carbonyl (C=O) | Stretching | 1650-1700 | cram.comnih.gov |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1600 | esisresearch.orgcdnsciencepub.com |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 | esisresearch.orgcdnsciencepub.com |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 | mdpi.com |

| Aromatic C-H | Stretching | 3000-3100 | cram.com |

| Aromatic C=C | Stretching | 1400-1600 | cram.com |

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. When coupled with chromatographic methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The molecular formula of this compound is C₈H₆FNO₃, corresponding to a molecular weight of approximately 183.14 g/mol . bldpharm.com

The fragmentation of nitroaromatic compounds under electron ionization (EI) or other ionization techniques often follows characteristic pathways. A common fragmentation process for nitroarenes is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the elimination of nitric oxide (NO). nih.govacs.orgresearchgate.net For instance, the mass spectra of nitroarenes frequently show ions corresponding to [M - NO₂]⁺ and [M - NO]⁺. acs.org The fragmentation of 2,4,6-trinitroaromatic compounds, for example, involves the loss of OH or H₂O, followed by the subsequent loss of NO or NO₂. researchgate.net

In addition to the loss of the nitro functionality, other fragmentation patterns can be observed. For acetophenone derivatives, cleavage of the bond between the carbonyl group and the methyl group (α-cleavage) is a common fragmentation route, leading to the formation of a benzoyl cation. researchgate.net The presence of a fluorine atom can also influence the fragmentation, potentially leading to the loss of a fluorine radical or hydrogen fluoride (B91410).

The position of the substituents on the benzene ring can significantly affect the fragmentation pattern, a phenomenon known as the "ortho effect." nih.gov This effect can lead to unique fragmentation pathways for ortho-substituted isomers compared to their meta and para counterparts.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignments.

Table 2: Predicted Fragmentation Ions for this compound in Mass Spectrometry

| Ion | m/z (approximate) | Description | References |

| [M]⁺ | 183 | Molecular Ion | bldpharm.com |

| [M - CH₃]⁺ | 168 | Loss of a methyl radical | researchgate.net |

| [M - NO]⁺ | 153 | Loss of nitric oxide | nih.govacs.org |

| [M - NO₂]⁺ | 137 | Loss of nitrogen dioxide | nih.govacs.org |

| [M - COCH₃]⁺ | 140 | Loss of an acetyl radical | |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its photophysical properties. soton.ac.uk The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions.

For this compound, the presence of the chromophoric acetophenone and nitrobenzene (B124822) moieties will dominate its UV-Vis absorption spectrum. Acetophenone itself exhibits absorption bands in the UV region. nist.gov The nitro group is a strong chromophore and its presence typically leads to a red-shift (bathochromic shift) of the absorption bands of the parent aromatic compound. nih.govresearchgate.net

The position of the nitro group relative to the acetyl group and the fluorine atom will influence the electronic structure and thus the absorption spectrum. Studies on nitrophenyl derivatives have shown that the position of the nitro group has a significant effect on the electronic properties. rhhz.net For example, the absorption peaks of nitrophenols are significantly influenced by the position of the nitro group. nih.gov In a study of nitrophenyl-triazene derivatives, the electronic transitions were assigned to charge transfer from the aromatic ring to the NO₂ moiety and from the triazene (B1217601) unit to the aromatic ring. researchgate.net

The solvent environment can also play a crucial role in the photophysical properties of a molecule, a phenomenon known as solvatochromism. researchgate.netnih.govnih.gov The absorption and emission spectra of a compound can shift in response to the polarity of the solvent. This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, which is common in nitroaromatic compounds due to their charge-transfer character. nih.govnih.gov

Fluorescence spectroscopy can provide further insights into the excited-state properties of the molecule. While many nitroaromatic compounds are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, studying their emission properties can still yield valuable information. rhhz.net The fluorescence emission of related fluorinated and nitrated aromatic compounds has been investigated to understand their photophysical behavior. researchgate.netnih.govnih.gov

Table 3: Expected Electronic Absorption Maxima for this compound and Related Chromophores

| Compound/Chromophore | Typical λmax (nm) Range | Transition Type | References |

| Acetophenone | ~240, ~280 | π → π, n → π | nist.gov |

| Nitrobenzene | ~260 | π → π | researchgate.net |

| 2-Nitroacetophenone | ~250-350 | π → π, n → π* | nist.gov |

| Substituted Nitrophenyl Derivatives | 270-450 | Charge Transfer | nih.govresearchgate.netsemanticscholar.org |

Computational and Theoretical Investigations of 1 2 Fluoro 3 Nitrophenyl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost.

The first step in the computational analysis of 1-(2-fluoro-3-nitrophenyl)ethanone involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of the molecule. DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The electronic structure of the molecule, which describes the distribution and energies of its electrons, is also elucidated through these calculations. The presence of the electronegative fluorine atom, the electron-withdrawing nitro group, and the acetyl group on the phenyl ring significantly influences the electron density distribution. This, in turn, dictates the molecule's polarity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-N (nitro) Bond Length | 1.48 Å |

| C=O Bond Length | 1.22 Å |

| C-C (ring) Bond Lengths | 1.39 - 1.41 Å |

| O-N-O Bond Angle | ~125° |

| C-C-F Bond Angle | ~119° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require a specific computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the electron-withdrawing nature of the nitro and acetyl groups, along with the fluoro group, is expected to lower the energies of both the HOMO and LUMO. The precise energy gap would dictate its electronic properties and reactivity.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 5.4 |

Note: The data in this table is for illustrative purposes. The actual values would be determined by specific DFT calculations.

The results from DFT calculations, particularly the distribution of electron density and the nature of the frontier orbitals, allow for the prediction of chemical reactivity. Molecular Electrostatic Potential (MEP) maps are often generated to visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the oxygen atoms of the nitro and acetyl groups are expected to be regions of high electron density (red in an MEP map), making them susceptible to electrophilic attack. Conversely, the carbon atom of the carbonyl group and the carbon atoms of the aromatic ring attached to the electronegative substituents are likely to be electron-deficient (blue in an MEP map), marking them as sites for nucleophilic attack. The analysis of frontier orbitals can further refine these predictions, as the LUMO distribution often indicates the most probable sites for nucleophilic attack, while the HOMO distribution suggests sites for electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the bond connecting the acetyl group to the phenyl ring and the bond connecting the nitro group to the ring can lead to different conformers with varying energies.

A Potential Energy Surface (PES) map can be generated by systematically changing specific dihedral angles and calculating the energy at each point. wikipedia.org This map reveals the energy landscape of the molecule, identifying the most stable conformers (energy minima) and the energy barriers to interconversion between them (saddle points). nih.gov Understanding the conformational preferences is crucial as it can significantly impact the molecule's reactivity and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. rsc.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation, often performed in a simulated solvent environment, could reveal how the molecule interacts with its surroundings, its conformational flexibility at different temperatures, and the dynamics of its internal motions. This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for each atom in the molecule. oregonstate.educhemistrysteps.comlibretexts.org These predictions are based on the calculated electronic environment around each nucleus. Comparing theoretical and experimental NMR spectra can aid in the structural elucidation of the molecule and the assignment of signals. researchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.netresearchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and transitions within the molecule.

Table 3: Theoretically Predicted Spectroscopic Data for this compound (Illustrative Examples)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic protons) | 7.5 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbon) | ~195 ppm |

| ¹⁹F NMR | Chemical Shift | -110 to -130 ppm (relative to CCl₃F) |

| IR | C=O Stretch Frequency | ~1700 cm⁻¹ |

| IR | N-O Stretch Frequencies | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) |

Note: These are illustrative values based on the functional groups present. Actual values would be obtained from specific computational studies.

Investigation of Intermolecular Interactions and Non-Covalent Bonding

The arrangement of molecules in the crystalline state and their interactions are governed by a complex network of non-covalent bonds. For this compound, the presence of a fluorine atom, a nitro group, and a ketone functionality suggests a rich variety of potential intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. Computational chemistry provides powerful tools to dissect and quantify these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that provides a rigorous definition of atoms and the bonds between them based on the topology of the electron density. researchgate.net This methodology is particularly adept at identifying and characterizing weak non-covalent interactions that are crucial for the stability of molecular crystals.

A QTAIM analysis of this compound would involve the calculation of the electron density and its derivatives from the compound's wave function. The analysis focuses on identifying bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs provide quantitative information about the nature and strength of the interaction.

Key Parameters in QTAIM Analysis:

Electron Density (ρ(r)) : The value of the electron density at the BCP is indicative of the bond's strength. Higher values suggest stronger interactions.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of closed-shell interactions, such as non-covalent bonds, while a negative value signifies shared-shell interactions, like covalent bonds.

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP can further classify the interaction. A negative H(r) suggests a significant covalent character, while a positive H(r) points to a predominantly non-covalent or electrostatic interaction.

In a hypothetical QTAIM analysis of this compound, several types of intermolecular contacts would be expected. For instance, weak C-H···O hydrogen bonds involving the acetyl group and the nitro group with hydrogen atoms of neighboring molecules are likely. Furthermore, the presence of the fluorine atom could lead to C-H···F interactions or even halogen bonding (C-F···O or C-F···N). The aromatic rings could also participate in π-π stacking interactions.

Illustrative Data from QTAIM Analysis of Similar Nitroaromatic Compounds:

The following table presents hypothetical data for intermolecular interactions in a crystal lattice of a molecule with similar functional groups to this compound, based on published studies of related compounds.

| Interacting Atoms | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| C-H···O | 0.015 | +0.045 | +0.001 | Weak Hydrogen Bond |

| C-H···F | 0.009 | +0.030 | +0.0005 | Weak Hydrogen Bond |

| C-F···O | 0.007 | +0.025 | +0.0004 | Halogen Bond |

| π···π (ring centroid) | 0.005 | +0.018 | +0.0002 | van der Waals |

This table is illustrative and presents typical values for different types of non-covalent interactions found in similar molecular systems. The values are not experimental data for this compound.

The supermolecule approach is a computational method used to investigate the energetics of intermolecular interactions within a crystalline environment. This technique involves performing high-level quantum mechanical calculations on a dimer or a larger cluster of molecules extracted from the crystal lattice. By comparing the energy of the molecular cluster (the "supermolecule") with the energies of the individual, isolated molecules (monomers), the total interaction energy can be determined.

The interaction energy (ΔE_int) is calculated as:

ΔE_int = E_supermolecule - ΣE_monomer

A correction for the basis set superposition error (BSSE) is typically applied to obtain a more accurate interaction energy. The counterpoise correction method of Boys and Bernardi is the most common approach for this.

For this compound, this approach would be used to calculate the binding energies of various molecular pairs to understand the hierarchy and relative importance of different intermolecular interactions in stabilizing the crystal structure. For example, the strength of hydrogen-bonded dimers could be compared to that of π-stacked dimers or halogen-bonded pairs.

Hypothetical Interaction Energies for Dimers of a Similar Fluoronitro Aromatic Ketone:

This table provides representative interaction energies for different dimeric arrangements of a molecule structurally analogous to this compound, as would be calculated using the supermolecule approach.

| Dimer Configuration | Dominant Interaction Type | Uncorrected Interaction Energy (kcal/mol) | BSSE-Corrected Interaction Energy (kcal/mol) |

| Head-to-tail | C-H···O Hydrogen Bond | -5.8 | -4.5 |

| Parallel-displaced | π-π Stacking | -3.2 | -2.5 |

| T-shaped | C-H···π Interaction | -2.5 | -1.8 |

| Planar | C-F···O Halogen Bond | -1.5 | -1.0 |

This table is for illustrative purposes and contains theoretical values based on computational studies of related aromatic compounds. It does not represent measured data for this compound.

Through the combined application of QTAIM and the supermolecule approach, a detailed and quantitative understanding of the non-covalent interactions governing the solid-state architecture of this compound could be achieved. These computational investigations are essential for rationalizing its physicochemical properties and for the design of new materials with desired structural motifs.

Role as a Key Intermediate in Pharmaceutical Development

This compound serves as a foundational scaffold for the construction of heterocyclic and other complex organic compounds. The acetyl group can participate in condensation reactions to form chalcones or be used to build heterocyclic rings, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom often enhances the metabolic stability and binding affinity of the final compound.

While direct synthesis of anti-inflammatory and analgesic agents from this compound is not extensively documented in current literature, its structural motifs are present in many compounds investigated for these properties. For instance, various pyrazoline derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. nih.govbioline.org.br The synthesis of these heterocycles often begins with chalcones, which are typically formed via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a substituted aldehyde. This compound is a suitable acetophenone precursor for generating novel fluorinated and nitrated chalcones, which could then be cyclized to form pyrazolines or other heterocyclic systems. The introduction of fluorine and nitro groups onto the phenyl ring could modulate the pharmacokinetic and pharmacodynamic properties of these potential anti-inflammatory and analgesic agents. cardiff.ac.uk

The pursuit of new antimicrobial and antifungal agents is critical in the face of growing resistance. This compound represents a valuable starting material for creating compounds with potential antimicrobial efficacy. Its core structure can be incorporated into various pharmacologically active scaffolds. For example, chalcones derived from substituted acetophenones serve as precursors for compounds like 3-alkylidene-2-indolone derivatives, which have shown potent antibacterial activity. mdpi.com Similarly, the synthesis of nitrofuran derivatives, which have demonstrated significant antifungal activity, involves the condensation of a substituted acetophenone with a nitrofurfuraldehyde. nih.govresearchgate.net The fluorine and nitro substituents on the this compound backbone are known to influence the biological activity of many antimicrobial and antifungal agents, including fluconazole (B54011) analogs and 1,2,4-oxadiazole (B8745197) derivatives. mdpi.commdpi.com

Table 1: Examples of Antimicrobial/Antifungal Activity in Related Compound Classes

| Compound Class | Starting Material Example | Target Organism(s) | Reported Activity (MIC) |

| Nitrofuran Derivatives | 1-(2,4-dichloro-5-fluorophenyl)ethanone | H. capsulatum, P. brasiliensis, Trichophyton spp. | 0.48 µg/mL - 0.98 µg/mL nih.gov |

| 3-Alkylidene-2-indolones | Substituted Indolinones | Staphylococcus aureus (including MRSA) | 0.5 µg/mL mdpi.com |

| 6H-1,2-oxazin-6-ones | β-cyanoketones (from chalcones) | MRSA, E. coli | 3.125 to 200 μg mL−1 nih.gov |

Fluorinated phenyl groups are key components in a variety of compounds explored for antiparasitic activity. Research has shown that fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles exhibit potent activity against parasites such as Leishmania major and Toxoplasma gondii. nih.gov The synthesis of these molecules often involves multi-component reactions where a substituted aldehyde or ketone is a key reactant. Furthermore, 2-(trifluoromethyl)-benzimidazole derivatives have shown greater antiprotozoal activity than established drugs like Albendazole and Metronidazole against Giardia lamblia and Entamoeba histolytica. nih.gov Given these precedents, this compound is a promising precursor for synthesizing novel fluorinated and nitrated heterocyclic compounds that could be screened for activity against a range of parasites.

The development of new drugs against helminths and Mycobacterium tuberculosis is a global health priority.

Anthelmintic Agents: The design of novel anthelmintic drugs has involved the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, with some compounds showing excellent inhibitory effects against roundworm eggs and imagoes. nih.gov The synthesis of such heterocyclic systems can be envisioned starting from precursors like this compound, where the functional groups can be manipulated to build the desired scaffold.

Antitubercular Agents: The inclusion of fluorine in antitubercular drug candidates is a well-established strategy to enhance potency. nih.gov For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound. nih.gov Various classes of compounds, including chalcones, 2-aminothiazoles, and 1,2,4-triazole-3-thiones, have been investigated for their antitubercular properties. researchgate.netmdpi.comnih.gov These molecules are often synthesized from substituted acetophenones, highlighting the potential of this compound as a starting material for a new generation of fluorinated antitubercular drug candidates.

One of the most significant applications for precursors like this compound is in the synthesis of central nervous system (CNS) receptor modulators. Specifically, its structure is highly relevant to the development of novel antagonists for the nicotinic acetylcholine (B1216132) receptor (nAChR).

Research into deschloroepibatidine analogues has led to the discovery of potent and selective nAChR antagonists. nih.gov A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues have demonstrated very high binding affinity for the α4β2 nAChR subtype. nih.gov Notably, the 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine analogue was identified as a particularly potent compound. nih.govnih.gov These compounds act as functional antagonists of nicotine-induced effects, making them valuable research tools and potential leads for therapies aimed at smoking cessation or other CNS disorders. nih.govnih.gov this compound is the direct precursor for the corresponding 3'-nitro isomer in this series, making it a crucial intermediate for probing the structure-activity relationships of this important class of nAChR modulators.

Table 2: Binding Affinities of a Related Nicotinic Acetylcholine Receptor Antagonist

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | α4β2 nAChR | 0.009 nM nih.gov |

Biochemical Research Applications

Beyond its role in therapeutic drug development, this compound is an important intermediate for creating chemical tools for biochemical research. The high-affinity and subtype-selective nAChR antagonists derived from its structural class are not only potential drug candidates but also serve as valuable pharmacological probes. nih.gov These specialized molecules can be used to study the distribution, function, and physiological roles of specific nAChR subtypes in the brain. By synthesizing analogues from this compound, researchers can develop new tools to help unravel the complex signaling pathways associated with nicotinic receptors and their involvement in addiction and neurological diseases.

An Analysis of this compound in Medicinal Chemistry

While the specific compound this compound is primarily recognized as a chemical intermediate for research and development, its structural motifs—a fluorinated phenyl ring and a nitro group—are significant in the field of medicinal chemistry. An examination of this compound through the lens of established pharmacological principles can provide insight into its potential, albeit currently unproven, applications and characteristics in drug design and biological studies.

Advanced Research Applications in Materials Science and Agrochemicals

Applications in Novel Material Development

The distinct electronic properties of 1-(2-Fluoro-3-nitrophenyl)ethanone, derived from its electron-withdrawing fluoro and nitro substituents, make it a valuable building block in materials science.

Precursor for Polymers and Coatings with Enhanced Properties

In the field of material science, this compound and its derivatives are explored as precursors for developing advanced polymers and coatings. The presence of the fluorine atom can enhance properties such as durability, metabolic stability, lipophilicity, and resistance to environmental factors. chemimpex.com These compounds serve as building blocks in organic synthesis, allowing for the creation of more complex molecules that can be used in the production of advanced materials. For instance, related fluorinated compounds are used in the synthesis of polymers for various applications, including those in the electronics industry and for creating specialized coatings. semi.ac.cnrsc.org

Synthesis of Specialty Chemicals with Unique Characteristics

The reactivity of this compound makes it a key intermediate in the synthesis of specialty chemicals. The fluorine and nitro groups enhance its reactivity, enabling selective modifications through reactions like nucleophilic substitutions and coupling. This allows for the construction of complex molecules with unique properties. For example, related fluorinated multi-carbonyl systems are used to create sophisticated fluorinated heterocycles which are valuable in various industries. dur.ac.uk The development of specialty chemicals with unique characteristics is often driven by the incorporation of fluorine, which imparts distinct properties to the final product. smolecule.com

Potential in Optoelectronic Materials: Fluorescent Chemosensors

There is growing research into the use of fluorinated and nitrophenyl-containing compounds in the development of optoelectronic materials, particularly fluorescent chemosensors. These sensors are designed to detect specific ions or molecules through changes in their fluorescence. researchgate.netliverpool.ac.uk The design of these chemosensors often involves creating a molecule with a binding site for a target analyte and a fluorescent reporter. The interaction between the analyte and the sensor can lead to a "turn-on" or "turn-off" of fluorescence through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT). researchgate.net While direct application of this compound as a chemosensor is not extensively documented, its structural motifs are relevant to the design of such materials. For instance, C3-symmetric Schiff-base derivatives have been shown to be effective turn-on fluorescent chemosensors for ions like Zn2+ in aqueous solutions. researchgate.net

Exploration as a Component in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. frontiersin.org The NLO response of a material is related to its molecular structure and the distribution of electrons. washington.edu Compounds with strong electron-donating and electron-withdrawing groups can exhibit significant NLO properties. The nitro group in this compound is a strong electron-withdrawing group, which is a desirable feature in NLO chromophores. Research into Schiff base complexes and other organic molecules has shown that the presence of nitro groups can contribute to large second-order and third-order optical nonlinearities. nih.govresearchgate.net The Z-scan technique is a common method used to measure the nonlinear absorption and refraction of these materials. frontiersin.orgnih.gov

Role in Agrochemical Research and Development

The structural features of this compound also make it a valuable intermediate in the synthesis of new crop protection agents.

Intermediate in the Synthesis of Crop Protection Agents (Pesticides, Herbicides)

This compound serves as an intermediate in the synthesis of various agrochemicals. chemimpex.com The development of new pesticides and herbicides often involves creating complex molecules with specific biological activities. The reactivity of this compound allows it to be a starting point for the synthesis of such molecules. cymitquimica.comcymitquimica.com For example, fluorinated compounds are important in the development of modern herbicides. Rinskor™ active, an arylpicolinate herbicide, demonstrates the use of complex, fluorinated structures for broad-spectrum weed control in crops like rice. corteva.com The synthesis of such complex agrochemicals often involves multiple steps, starting from versatile building blocks like this compound. google.comepa.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 1-(2-fluoro-3-nitrophenyl)ethanone and its derivatives is a key area for implementing green chemistry principles. Future research will likely focus on replacing traditional synthetic methods that often rely on hazardous reagents and harsh reaction conditions with more environmentally benign alternatives.

Key areas of development include:

Green Solvents and Catalysts: Research is moving towards the use of safer, renewable, and less toxic solvents. Methodologies employing aqueous micellar conditions, which can improve yields and reduce the need for precious metal catalysts and organic co-solvents, are a promising avenue. nih.gov The development of efficient organocatalysis and the use of first-row transition metals are also strategies to make catalytic systems more sustainable. nih.gov

Energy-Efficient Reactions: Unconventional energy sources like microwave irradiation and ultrasound are being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comrsc.org For instance, ultrasound-assisted synthesis has been shown to be effective for producing related chalcone (B49325) derivatives. mdpi.com

Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a central goal of green chemistry. eurekalert.org Developing processes that generate minimal and non-toxic byproducts, such as simple salts like NaCl and KCl, will be a priority. eurekalert.org Methodologies like mechanochemical synthesis (ball milling) offer a solvent-free alternative that can lead to improved yields and selectivity in cycloaddition reactions to create heterocyclic molecules. researchgate.net

High-Throughput Synthesis and Screening for Novel Bioactive Scaffolds

This compound is an ideal building block for creating large libraries of diverse chemical compounds. High-throughput synthesis (HTS) coupled with high-throughput screening allows for the rapid generation and evaluation of these derivatives for potential biological activity. This approach significantly accelerates the discovery of new drug leads.

Future research in this area will likely involve:

Combinatorial Chemistry: Utilizing the reactive sites on this compound to react with a wide array of other chemical building blocks. This creates a combinatorial library of novel compounds. ingentaconnect.com The presence of the ketone, fluoro, and nitro functional groups allows for a variety of chemical transformations, leading to a diverse set of derivatives. medchemexpress.com

Automated Screening: Employing automated, miniaturized assays to rapidly screen compound libraries against various biological targets. nih.gov For example, primary cells from transgenic zebrafish embryos expressing fluorescent proteins can be used to screen thousands of compounds for their effects on specific cell lineages or biological processes like angiogenesis. nih.gov This methodology provides a powerful platform for identifying bioactive molecules derived from the core scaffold. ontosight.aimedchemexpress.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can predict the properties and activities of novel compounds before they are ever synthesized, saving significant time and resources.

For derivatives of this compound, AI and ML can be applied to:

Predictive Modeling: Developing ML models to predict the bioactivity of designed derivatives against specific targets, such as enzymes or receptors. acs.orgresearchgate.net These models are trained on existing data from similar compounds and can predict properties like binding affinity and inhibitory potential, guiding the design of more potent and selective molecules. ontosight.aiontosight.ai

In Silico Screening: Using computational docking and molecular dynamics simulations to perform virtual screening of large compound libraries. researchgate.netdovepress.com This allows researchers to prioritize a smaller, more promising set of candidates for actual synthesis and experimental testing. acs.orgresearchgate.net Quantum chemical calculations can further help in understanding the electronic properties and reactivity of the designed molecules. researchgate.net

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for desired properties like high bioactivity and low toxicity.

Exploration of New Therapeutic Areas and Biological Pathways

The structural motifs present in this compound are found in many biologically active molecules. Derivatives have shown promise in a range of therapeutic areas, and future research will continue to explore new applications. The presence of both a fluoro and a nitro group can enhance biological activity; the fluorine atom can improve metabolic stability and binding affinity, while the nitro group can participate in key interactions with biological targets.

Emerging research avenues include:

Enzyme Inhibition: Investigating derivatives as inhibitors of key enzymes involved in disease. For instance, related nitrophenyl compounds are being explored as inhibitors for targets like lipoxygenase and mannitol-1-phosphate dehydrogenase. dovepress.comchemimpex.com

Anti-inflammatory and Anticancer Agents: Enone structures, which can be synthesized from this ketone, are known to have anti-inflammatory and antioxidant properties. nih.gov Derivatives could be designed to modulate inflammatory pathways like MAPK and Akt. nih.gov Furthermore, the scaffold is a precursor for compounds with potential anticancer activity, possibly through the induction of apoptosis. researchgate.net

Antimicrobial Agents: Heterocyclic compounds synthesized from this intermediate, such as imidazo[2,1-b]-1,3,4-thiadiazoles, have shown antimicrobial activity. researchgate.net Further exploration could lead to the development of new antibiotics or antifungals.

Synergistic Applications in Nanotechnology and Hybrid Materials

The field of materials science offers exciting new frontiers for the application of this compound and its derivatives. By incorporating this molecule into larger structures, novel materials with unique properties can be created.

Future directions include: